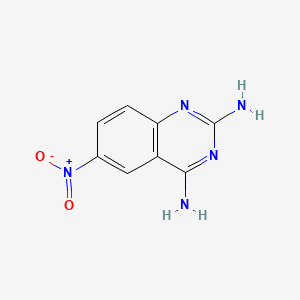

2,4-Diamino-6-nitroquinazoline

描述

2,4-Diamino-6-nitroquinazoline: is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-nitroquinazoline typically involves the reaction of guanidine hydrochloride with 2-chloro-5-nitrobenzonitrile in N,N-dimethylformamide at 140°C for 24 hours . The reaction mixture is then extracted with ethyl acetate, and the organic phase is concentrated and purified by silica gel column chromatography using a methanol-dichloromethane eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.

化学反应分析

Types of Reactions: 2,4-Diamino-6-nitroquinazoline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed:

Reduction: 2,4,6-Triaminoquinazoline.

Substitution: Various substituted quinazolines depending on the electrophile used.

科学研究应用

Antimicrobial Activity

2,4-Diamino-6-nitroquinazoline has been investigated for its potential as an antimicrobial agent. Studies have shown that various derivatives of this compound exhibit significant activity against resistant strains of Plasmodium falciparum, a malaria-causing parasite. Specifically, certain 6-substituted derivatives of 2,4-diaminoquinazolines demonstrated effective cures for established infections with chloroquine-resistant strains in animal models, requiring lower doses compared to standard treatments .

Inhibition of Dihydrofolate Reductase (DHFR)

The compound has also been evaluated for its ability to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in various pathogens. Research indicates that derivatives of this compound can act as lipophilic inhibitors of DHFR, showing promise in treating infections caused by Pneumocystis carinii and Toxoplasma gondii .

Antihypertensive Properties

Another significant application of this compound is its use as an antihypertensive agent. In studies involving renal hypertensive dogs, the compound effectively reduced blood pressure levels at minimal dosages . This property could lead to its development as a therapeutic option for managing hypertension in humans.

Herbicide Development

Recent research has highlighted the potential of this compound derivatives as herbicides. In silico studies have identified these compounds as promising inhibitors of shikimate dehydrogenase (SDH), an enzyme involved in the biosynthesis of aromatic amino acids in plants. Targeting SDH could provide a novel mechanism for herbicide action against various weed species .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. The following table summarizes some key derivatives and their corresponding activities:

Case Study 1: Antimicrobial Efficacy

In a controlled study involving owl monkeys infected with drug-resistant strains of Plasmodium falciparum, specific 6-thio-substituted derivatives of this compound were administered. The results indicated a remarkable cure rate with significantly lower doses compared to traditional antimalarial drugs, showcasing the potential for developing new treatments for resistant malaria strains .

Case Study 2: Antihypertensive Effects

A series of experiments on renal hypertensive dogs demonstrated that administering 0.06 mg/kg of this compound resulted in a substantial decrease in blood pressure from 180/100 mm Hg to 160/100 mm Hg. These findings support further clinical trials to explore its efficacy in human subjects suffering from hypertension .

作用机制

The primary mechanism of action of 2,4-Diamino-6-nitroquinazoline involves the inhibition of dihydrofolate reductase (DHFR). DHFR is an enzyme that plays a critical role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division . By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in the context of cancer and microbial infections, where rapid cell division is a hallmark .

相似化合物的比较

2,4-Diaminoquinazoline: Lacks the nitro group at the 6-position.

2,4,6-Triaminoquinazoline: Contains an additional amino group at the 6-position.

2,4-Diamino-6-substituted quinazolines: Various derivatives with different substituents at the 6-position.

Uniqueness: 2,4-Diamino-6-nitroquinazoline is unique due to the presence of both amino groups at the 2 and 4 positions and a nitro group at the 6 position. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity, particularly its ability to inhibit dihydrofolate reductase .

生物活性

2,4-Diamino-6-nitroquinazoline is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. This compound has garnered attention due to its diverse biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular division. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The primary target for this compound is the enzyme dihydrofolate reductase (DHFR). By binding to the active site of DHFR, this compound inhibits its activity, leading to a disruption in the folate pathway. This inhibition affects nucleotide synthesis and consequently impairs DNA replication and cell division .

Biochemical Pathways:

- Folate Pathway: The compound interferes with the conversion of 3-dehydroshikimate to shikimate, crucial for synthesizing folate derivatives essential for nucleic acid synthesis.

- Impact on Pathogens: Inhibition of DHFR has been shown to be effective against various pathogens, including Toxoplasma gondii and Pneumocystis carinii, which rely on this enzyme for survival .

Biological Activity and Therapeutic Applications

This compound has demonstrated potential in several therapeutic areas:

- Anticancer Activity: Research indicates that quinazoline derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth .

- Antimicrobial Properties: The compound has shown effectiveness against certain bacteria and protozoa, making it a candidate for developing new antimicrobial agents .

- Antichagasic Potential: Recent studies have explored its use in treating Chagas disease, demonstrating significant efficacy against Trypanosoma cruzi with minimal toxicity to human cells .

Table 1: Summary of Biological Activities

Case Study: Inhibition of DHFR

A study highlighted the synthesis of N9-substituted analogues of this compound that exhibited enhanced potency against DHFR from Pneumocystis carinii and Toxoplasma gondii. The N9-ethyl substitution resulted in significant increases in inhibitory activity compared to other substitutions, indicating the importance of structural modifications in optimizing biological activity .

Case Study: Antichagasic Activity

In vitro evaluations showed that specific quinazoline derivatives significantly reduced the growth of epimastigotes (the non-infective form) and trypomastigotes (the infective form) of T. cruzi. Compounds with nitrobenzoyl substituents demonstrated high efficacy while maintaining low toxicity towards human fibroblast cells .

属性

IUPAC Name |

6-nitroquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMJNZRTRWPJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291147 | |

| Record name | 2,4-Diamino-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-34-9 | |

| Record name | MLS002693872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,4-diamino-6-nitroquinazoline contribute to the development of dihydrofolate reductase (DHFR) inhibitors?

A1: this compound serves as a crucial starting material for synthesizing more complex molecules that act as DHFR inhibitors. Specifically, it can be chemically modified to create 2,4-diaminoquinazoline derivatives. [, ] These derivatives have demonstrated potent inhibition against DHFR from various sources, including Toxoplasma gondii and Pneumocystis carinii. [, ]

Q2: What is the impact of structural modifications on the activity of 2,4-diaminoquinazoline-based DHFR inhibitors?

A2: Research shows that even small structural changes to the 2,4-diaminoquinazoline scaffold significantly impact the potency and selectivity of the resulting DHFR inhibitors. For example, in a study focusing on Pneumocystis carinii and Toxoplasma gondii DHFR, researchers observed that replacing the N9-methyl group of a 2,5-dimethoxybenzylamino-substituted quinazoline with an N9-ethyl group led to a significant increase in potency against both enzymes. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for enhanced efficacy and selectivity against specific DHFR targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。